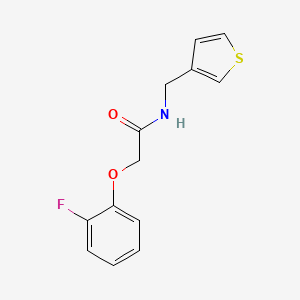![molecular formula C13H11F2NOS B6536914 3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1058196-06-7](/img/structure/B6536914.png)
3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and a thiophene moiety
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Thiophene Moiety: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of Difluoro Groups: Fluorination of aromatic compounds can be achieved using reagents such as molecular fluorine, SF₃⁺, or perchloryl fluoride.
Amide Bond Formation: The final step involves coupling the difluorobenzoyl chloride with the thiophene derivative in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of 3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The difluoro groups and thiophene moiety contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorothiophene: A simpler analog with similar fluorine substitution but lacking the benzamide moiety.
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Uniqueness
3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide is unique due to the combination of difluoro substitution and the thiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
IUPAC Name |
3,4-difluoro-N-(2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NOS/c14-11-2-1-10(7-12(11)15)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACMBXJVVXNGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CSC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536832.png)
![2-(4-fluorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536846.png)
![2-(2-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536848.png)

![2-(4-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536863.png)
![2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6536871.png)
![4-(propan-2-yloxy)-N-[2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6536874.png)
![2-ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6536884.png)
![N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6536892.png)
![3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6536893.png)
![5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide](/img/structure/B6536901.png)
![2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6536907.png)
![2-(2-methoxyphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6536928.png)
![1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536934.png)
